7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride
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Overview
Description
7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to alterations in cellular processes and pathways . For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- pyrazolo[3,4-d]pyrimidine
- pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride is unique due to its specific structural arrangement and functional groups, which confer distinct biological activities and chemical reactivity . Its ability to inhibit CDK2 and other enzymes makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C6H7ClN4O |
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Molecular Weight |
186.60 g/mol |
IUPAC Name |
7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H6N4O.ClH/c7-4-1-2-8-5-3-6(11)9-10(4)5;/h1-3H,7H2,(H,9,11);1H |
InChI Key |
ZXMLTNPFFQICGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=O)N2)N=C1)N.Cl |
Origin of Product |
United States |
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